molecular formula C17H17N3 B2860697 N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline CAS No. 866157-67-7

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline

Cat. No.: B2860697
CAS No.: 866157-67-7
M. Wt: 263.344
InChI Key: YTKRGRUUYODEAS-UHFFFAOYSA-N
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Description

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline is a compound that features an imidazole ring attached to a benzyl group, which is further connected to a methylaniline moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

Target of Action

Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, they have been developed as drugs that bind to the heme center of the cytochrome P450 (CYP) superfamily of heme monooxygenases, inhibiting their function .

Mode of Action

Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological outcomes. For example, some imidazole-containing drugs bind to the heme center of enzymes in the CYP superfamily, inhibiting their function .

Biochemical Pathways

Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the function of enzymes in the CYP superfamily, which are involved in a range of important chemical biotransformations across nature .

Pharmacokinetics

Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .

Result of Action

Imidazole-containing compounds are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

It’s known that the physical and chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the benzyl and methylaniline groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and other advanced techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring .

Scientific Research Applications

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(1H-Imidazol-1-yl)benzaldehyde: Shares the imidazole and benzyl moieties but lacks the methylaniline group.

    1-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring with a different substituent on the benzyl group.

    4-(Pyridin-3-yl)benzaldehyde: Features a pyridine ring instead of an imidazole ring.

Uniqueness

N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-imidazol-1-ylphenyl)methyl]-3-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-11,13,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKRGRUUYODEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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